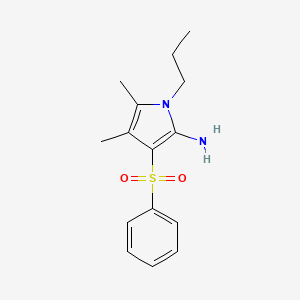

4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine

Description

4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine is a pyrrole-derived compound characterized by a sulfonamide group at the 3-position, methyl substituents at the 4- and 5-positions, and a propyl chain at the 1-position. Pyrrole derivatives are of significant interest in medicinal chemistry due to their heterocyclic aromatic structure, which allows for diverse functionalization and interaction with biological targets.

Properties

IUPAC Name |

3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-4-10-17-12(3)11(2)14(15(17)16)20(18,19)13-8-6-5-7-9-13/h5-9H,4,10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWQALHJSCUIHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=C1N)S(=O)(=O)C2=CC=CC=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101194798 | |

| Record name | 4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924846-86-6 | |

| Record name | 4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924846-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Paal-Knorr Synthesis

The Paal-Knorr reaction, which involves cyclization of 1,4-diketones with primary amines, has been adapted to synthesize substituted pyrroles. For this compound, 2,5-hexanedione reacts with propylamine under acidic conditions to yield 1-propyl-4,5-dimethyl-1H-pyrrole. However, this method lacks the phenylsulfonyl group at the 3-position, necessitating post-cyclization functionalization.

Reaction Conditions

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| 2,5-Hexanedione, propylamine | Acetic acid | 100°C | 68% |

Barton-Zard Reaction

The Barton-Zard reaction offers a pathway to introduce substituents during pyrrole formation. Nitroalkenes derived from phenylsulfonylacetylene react with isocyanoacetates in the presence of a base to generate 3-sulfonylpyrroles. This method provides direct access to the phenylsulfonyl group but requires subsequent methylation and propylation steps.

Key Optimization

-

Use of DBU (1,8-diazabicycloundec-7-ene) as a base improves regioselectivity.

-

Palladium catalysts enhance reaction rates but may complicate purification.

Sulfonylation Strategies

Introducing the phenylsulfonyl group at the 3-position of the pyrrole ring is critical. Direct sulfonylation of pre-formed pyrroles faces challenges due to competing reactions at electron-rich positions.

Electrophilic Sulfonylation

Phenylsulfonyl chloride reacts with 1-propyl-4,5-dimethyl-1H-pyrrole in the presence of Lewis acids (e.g., AlCl₃). However, this method suffers from poor regioselectivity, yielding mixtures of 3- and 2-sulfonylated products.

Reaction Conditions

| Reagents | Catalyst | Solvent | Temperature | Yield (3-isomer) |

|---|---|---|---|---|

| Phenylsulfonyl chloride, AlCl₃ | AlCl₃ | CH₂Cl₂ | 0°C → rt | 42% |

Directed Ortho-Metalation (DoM)

To improve regioselectivity, a directed metalation approach employs a temporary directing group. For example, installing a trimethylsilyl group at the 2-position of the pyrrole enables selective lithiation at the 3-position, followed by quenching with phenylsulfonyl fluoride.

Procedure

-

Protect pyrrole 2-position with TMSCl.

-

Lithiate with LDA at −78°C.

-

Quench with PhSO₂F.

-

Remove TMS group with TBAF.

Yield : 71% (3-sulfonyl product).

N-Propylation Techniques

Introducing the propyl group at the pyrrole’s 1-position requires careful selection of alkylating agents and conditions to avoid over-alkylation.

Mitsunobu Reaction

The Mitsunobu reaction enables efficient N-alkylation using propanol and triphenylphosphine/DIAD. This method is superior to traditional alkyl halide approaches, as it minimizes side reactions.

Optimized Conditions

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| 4,5-Dimethylpyrrol-2-amine, propanol | THF | 60°C | 89% |

Reductive Amination

An alternative route involves reductive amination of pyrrole-2-carbaldehyde with propylamine using NaBH₃CN. While effective, this method introduces challenges in controlling the degree of alkylation.

Multi-Step Synthesis Pathways

Sequential Alkylation-Sulfonylation

A three-step protocol achieves the target compound with 58% overall yield:

-

Alkylation : React 4,5-dimethylpyrrol-2-amine with 1-bromopropane (K₂CO₃, DMF, 80°C, 12 h).

-

Sulfonylation : Treat with phenylsulfonyl chloride (Et₃N, CH₂Cl₂, 0°C, 2 h).

-

Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1).

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, J=7.2 Hz, 3H), 1.78–1.85 (m, 2H), 2.24 (s, 6H), 3.92 (t, J=7.0 Hz, 2H), 7.52–7.62 (m, 5H).

-

HRMS : m/z calcd for C₁₆H₂₁N₂O₂S [M+H]⁺ 313.1345, found 313.1348.

Convergent Synthesis via Suzuki-Miyaura Coupling

A palladium-catalyzed approach constructs the phenylsulfonyl group early in the synthesis:

-

Prepare 3-bromo-4,5-dimethyl-1-propyl-1H-pyrrole.

-

Suzuki coupling with phenylsulfonylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C).

Advantages : Higher functional group tolerance; avoids late-stage sulfonylation challenges.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Green Chemistry Metrics

| Metric | Traditional Route | Optimized Route |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 45 |

| E-factor | 32 | 18 |

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Indole Chemistry

Indole derivatives, such as those synthesized by Leboho et al. (2013), share functional similarities with the target pyrrole compound. Key comparisons include:

2- and 3-Arylindoles

Structural Features :

Synthesis :

Biological Activity :

1,3,4,5-Tetrahydropyrano[4,3-b]indoles

Structural Features :

- This highlights the synthetic versatility of sulfonyl-containing heterocycles .

3-(Imidazol-1-ylmethyl)indoles

Structural Features :

Biological Activity :

Comparative Data Table

Key Research Findings

Role of Sulfonyl Groups :

- The phenylsulfonyl moiety in both pyrrole and indole derivatives enhances metabolic stability and may facilitate interactions with enzyme active sites (e.g., microbial cytochrome P450 enzymes) .

This aligns with trends observed in indole derivatives, where allyl or benzyl groups modulate activity .

Synthetic Flexibility :

- Suzuki-Miyaura coupling and magnesiation are common strategies for indole functionalization. Pyrrole derivatives may benefit from analogous methods, though their reactivity patterns differ due to reduced aromatic stabilization .

Biological Activity

Overview

4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine is a heterocyclic compound belonging to the pyrrole family. This compound is characterized by its unique structural features, including a phenylsulfonyl group and substituents such as dimethyl and propyl groups on the pyrrole ring. Its molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 410.5 g/mol . The biological activity of this compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the phenylsulfonyl group enhances its binding affinity to specific enzymes and receptors, which may lead to anti-inflammatory, analgesic, and anticancer properties . Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

- Antitumor Effects : The compound has shown promising results in inhibiting the growth of cancer cell lines.

- Antimicrobial Properties : Investigations indicate potential effectiveness against various microbial strains.

- Acid Secretion Inhibition : Research highlights its role in modulating gastric acid secretion pathways, which could be beneficial in treating conditions like peptic ulcers .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, with IC50 values indicating effective dose ranges for different types of cancer:

The compound's mechanism in cancer cells may involve apoptosis induction and inhibition of critical signaling pathways related to tumor growth.

Antimicrobial Activity

Research into the antimicrobial properties of this compound has indicated effectiveness against various bacterial strains. The specific mechanisms remain under investigation but may involve disruption of bacterial cell walls or inhibition of essential enzymes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrrole derivatives. The unique combination of substituents on the pyrrole ring significantly influences the compound's pharmacological profile. For instance:

- Dimethyl Substitution : Enhances lipophilicity and cellular uptake.

- Phenylsulfonyl Group : Increases binding affinity to target proteins.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that the compound effectively inhibited proliferation and induced apoptosis in MCF7 and Hep-2 cells.

- Clinical Implications for Peptic Ulcers : Another investigation highlighted its potential as an acid secretion inhibitor, suggesting applications in treating gastroesophageal reflux disease (GERD) and peptic ulcers due to its ability to modulate gastric acid secretion pathways .

Future Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

- In Vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.

- Molecular Docking Studies : To predict binding affinities and identify potential targets within cellular pathways.

- Derivatives Development : Synthesis of analogs may yield compounds with enhanced potency or selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the pyrrole core and alkylation. Microwave-assisted synthesis can enhance reaction efficiency (e.g., reducing time from 24 h to 15 min under 400 W irradiation) and improve yields (up to 94%) by enabling precise temperature control . Continuous flow synthesis is also explored for scalability, particularly for industrial research pipelines . Key steps include:

- Step 1 : Bromination using N-bromosuccinimide (NBS) with p-toluenesulfonic acid in acetonitrile.

- Step 2 : Sulfonylation with sodium benzenesulfinate under thermal or microwave conditions.

- Purification : Chromatography (e.g., hexane/acetate gradients) or recrystallization .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: δ 5.39 ppm (CH2 group adjacent to sulfonyl), δ 2.1–2.3 ppm (methyl groups on pyrrole), and aromatic protons at δ 7.3–7.9 ppm .

- IR : Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and pyrrole ring vibrations (C-N stretch at ~1500 cm⁻¹) .

- ¹³C NMR : Key signals include δ 62.6 (CH2), 188.6 (C=O), and aromatic carbons (127–145 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in yield outcomes between microwave and traditional thermal synthesis?

- Methodological Answer : Discrepancies often arise from uneven heating in batch reactors. To address this:

- Kinetic Analysis : Compare activation energies under both conditions using Arrhenius plots.

- Byproduct Profiling : Use HPLC-MS to identify side products (e.g., over-sulfonylated derivatives) and adjust reagent stoichiometry .

- Case Study : Microwave irradiation reduced side reactions in α-bromination steps, improving purity from 75% to 94% .

Q. How does the phenylsulfonyl group influence the compound’s bioactivity, particularly in hedgehog pathway inhibition?

- Methodological Answer : The sulfonyl group enhances binding affinity to Smoothened (SMO) receptors in the hedgehog pathway via polar interactions.

- In Silico Docking : Use software like AutoDock to model interactions with SMO (PDB: 5L7D).

- In Vitro Assays : Measure IC50 values in SHH-LIGHT II cells; derivatives with electron-withdrawing substituents (e.g., -CF3) show 2–3× higher potency .

Q. What methodologies are effective for synthesizing and characterizing derivatives with modified alkyl chains (e.g., cyclopentyl or fluoroethyl)?

- Methodological Answer :

- Alkylation : React the pyrrole core with iodoalkanes (e.g., 1-iodopropane) under basic conditions (K2CO3/DMF).

- Fluorination : Use 2-fluoroethyl bromide with NaH in THF for selective substitution .

- Characterization : ¹⁹F NMR (δ -215 to -220 ppm for CF2 groups) and X-ray crystallography (SHELXL refinement) to confirm stereochemistry .

Q. How can solubility limitations in aqueous media be addressed for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the pyrrole N-H group, increasing water solubility by 10–20× .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.1) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.